molecular formula C9H17N3 B13323900 1-methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine

1-methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B13323900
M. Wt: 167.25 g/mol
InChI Key: IZDPBPCDMAWBPN-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction between 2-methylbutyl hydrazine and 1-methyl-3-oxobutan-1-one under acidic conditions can yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(2-methylpentyl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(2-methylhexyl)-1H-pyrazol-5-amine

Comparison: 1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-5-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-7(2)5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3

InChI Key

IZDPBPCDMAWBPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=NN(C(=C1)N)C

Origin of Product

United States

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